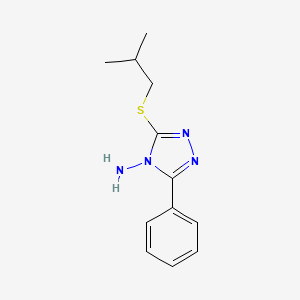

![molecular formula C20H20FN3O3S B2838292 Ethyl 1-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-3-carboxylate CAS No. 1049438-79-0](/img/structure/B2838292.png)

Ethyl 1-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

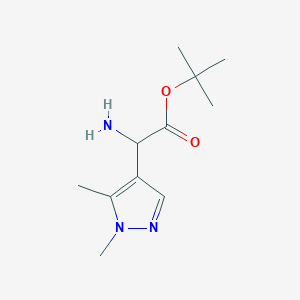

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 6-aryl imidazo[2,1-b]thiazoles was performed using the Vilsmeier-Haack (V-H) reaction . The V-H reagent was prepared by the addition of POCl3 into a stirred solution of DMF in CHCl3 at 0–5 °C .Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a thiazole ring and a piperidine ring, both of which are common structures in medicinal chemistry .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types . The compounds were compared with Sorafenib, a standard drug .Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis and Biological Activities

A study highlighted the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, showcasing the versatility of similar structures in creating compounds with potential antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors

Another study involved the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel inhibitors for Mycobacterium tuberculosis GyrB, demonstrating the compound's promising application in combating tuberculosis (Jeankumar et al., 2013).

Anticancer Agent Development

Research on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole highlighted their evaluation as promising anticancer agents, indicating the therapeutic potential of such compounds in oncology (Rehman et al., 2018).

Synthesis of Benzothiazole Derivatives for Biological Applications

A study on the synthesis of new piperidine substituted benzothiazole derivatives and their biological activity showcased the methodology for creating compounds with antimicrobial properties, highlighting the relevance of such structures in developing new antibiotics (Shafi et al., 2021).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

Compounds with similar structures have been shown to impact a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

In silico admet prediction has been performed for similar compounds . These predictions can provide valuable insights into the compound’s bioavailability and pharmacokinetic properties.

Result of Action

Compounds with similar structures have been shown to exhibit cytotoxic activity on various cancer cells . For instance, a compound with a similar structure was found to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 cells .

Propiedades

IUPAC Name |

ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-2-27-19(26)14-4-3-9-23(10-14)18(25)17-12-28-20-22-16(11-24(17)20)13-5-7-15(21)8-6-13/h5-8,11-12,14H,2-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZKIHQYHJJPCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2838210.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate](/img/structure/B2838215.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2838216.png)

![N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2838220.png)

![2-[[5-(Phenylmethoxycarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B2838223.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2838225.png)

![3-chloro-N-[(4-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2838232.png)